2-(3-Fluoropropoxy)ethanol
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Overview
Description
2-(3-Fluoropropoxy)ethan-1-ol is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 3-fluoropropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoropropoxy)ethan-1-ol typically involves the reaction of 3-fluoropropanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-fluoropropanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3-fluoropropoxy)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropropoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-(3-Fluoropropoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-fluoropropoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropoxy)ethan-1-ol
- 2-(3-Bromopropoxy)ethan-1-ol
- 2-(3-Iodopropoxy)ethan-1-ol
Uniqueness
2-(3-Fluoropropoxy)ethan-1-ol is unique due to the presence of the fluorine atom, which can impart distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications where these properties are desired.
Biological Activity
2-(3-Fluoropropoxy)ethanol is a fluorinated compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C5H11FO2, indicating the presence of a fluorine atom and an ether functional group. Its structure can be represented as follows:
This compound is characterized by its hydrophilic alcohol group and lipophilic fluorinated alkyl chain, which may influence its interaction with biological systems.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, particularly in the context of its potential as a pharmaceutical agent. The following properties have been noted:
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of fluorinated ethanol derivatives. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
- Interaction with Receptors : Fluorinated compounds often show altered binding affinities to biological receptors compared to their non-fluorinated counterparts. For example, modifications in the structure of related compounds have led to enhanced selectivity for cannabinoid receptors, which could be extrapolated to understand the potential receptor interactions of this compound .
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Nucleophilic Substitution Reactions : The presence of the fluorine atom may enhance nucleophilicity in certain reactions, facilitating interactions with biological macromolecules such as proteins or nucleic acids .
- Modulation of Biological Pathways : Similar compounds have been shown to influence various signaling pathways, including those involved in inflammation and cellular proliferation. Understanding these pathways may provide insights into the therapeutic potential of this compound.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several ethanolamine derivatives, including those structurally related to this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing bioactivity .
Case Study 2: Radiopharmaceutical Development
In radiopharmaceutical research, fluorinated compounds like this compound are being evaluated for their potential use in positron emission tomography (PET). The introduction of fluorine into molecular structures has been shown to improve imaging properties and metabolic stability in vivo .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C5H11FO2 |
---|---|
Molecular Weight |
122.14 g/mol |
IUPAC Name |
2-(3-fluoropropoxy)ethanol |
InChI |
InChI=1S/C5H11FO2/c6-2-1-4-8-5-3-7/h7H,1-5H2 |
InChI Key |
DFUBQNCXLYYGQI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)CF |
Origin of Product |
United States |
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